molecular formula C15H22N2O3 B2652267 N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide CAS No. 920373-92-8

N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide

Cat. No. B2652267
CAS RN: 920373-92-8
M. Wt: 278.352
InChI Key: ZDEDKGQNTZMEOA-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide, also known as MTBO, is a synthetic compound that has gained attention in the field of scientific research due to its potential pharmacological properties. MTBO belongs to the class of oxalamide derivatives, which have been reported to exhibit various biological activities.

Scientific Research Applications

Chemical Synthesis and Modification

N1-(tert-butyl)-N2-(3-methoxyphenethyl)oxalamide, as part of the broader category of oxalamide derivatives, has been utilized in chemical synthesis and modification processes. For instance, oxalamide-bridged ferrocenes have been synthesized and characterized using various spectroscopic techniques, crystal structure analysis, and mass spectrometry. These compounds exhibit conformational behaviors and have been evaluated for their biological effects on human cell lines, indicating potential applications in drug development due to their dual biological activity, including proliferative and cytotoxic effects on cells (Kovač et al., 2017).

Structural and Conformational Analysis

The structural and conformational features of oxamide derivatives, including those similar in structure to this compound, have been a subject of study. Research involving the synthesis and structural investigation of symmetric and non-symmetric oxamides has provided insights into intramolecular three-center hydrogen bonding and preferred conformations both in solution and in solid-state, enhancing the understanding of their chemical behavior (Martínez-Martínez et al., 1998).

Application in Catalysis

The tert-butyl groups, as seen in this compound, are integral in various catalytic processes. For example, tert-butylmethylphosphino groups have been utilized in creating rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, leading to the efficient preparation of chiral pharmaceutical ingredients. This indicates the potential of tert-butyl related structures in facilitating significant catalytic reactions (Imamoto et al., 2012).

Material Synthesis

Compounds similar to this compound are also used in material synthesis. For example, tert-butyl and methoxy groups have been incorporated into aryl bromides as precursors for molecular wires in electronic materials, showcasing the relevance of these structures in the development of functional materials with potential applications in molecular electronics (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

N'-tert-butyl-N-[2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)17-14(19)13(18)16-9-8-11-6-5-7-12(10-11)20-4/h5-7,10H,8-9H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEDKGQNTZMEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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